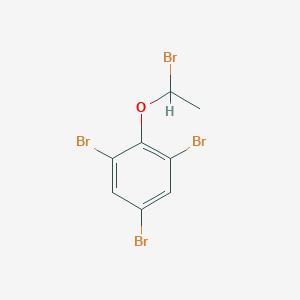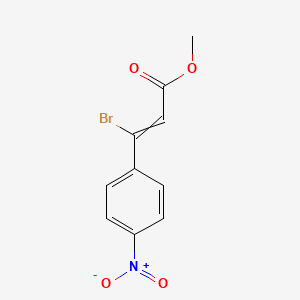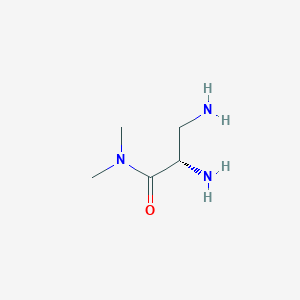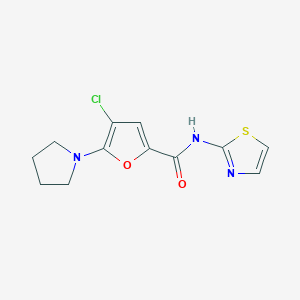![molecular formula C20H11NO2 B14204425 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid CAS No. 823227-25-4](/img/structure/B14204425.png)
2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid typically involves multiple steps, including the formation of the cyanophenyl group and the hex-3-ene-1,5-diyn-1-yl chain. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The cyanophenyl and benzoic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid involves its interaction with specific molecular targets. The cyanophenyl group and the benzoic acid moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[(3E)-6-(4-Cyanophenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: This compound shares a similar structure but differs in the position and type of functional groups.
Other Cyanophenyl Derivatives: Compounds with cyanophenyl groups exhibit similar reactivity and applications.
Uniqueness: The uniqueness of 2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
823227-25-4 |
|---|---|
Fórmula molecular |
C20H11NO2 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzoic acid |
InChI |
InChI=1S/C20H11NO2/c21-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)20(22)23/h1-2,5-8,10,12-14H,(H,22,23) |
Clave InChI |
OXNPVAFVDSDICY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-](/img/structure/B14204344.png)

![2-Hydroxy-4-[(2-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14204364.png)

![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![(3S)-3-[Methyl(phenyl)amino]octanoic acid](/img/structure/B14204399.png)


![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)
